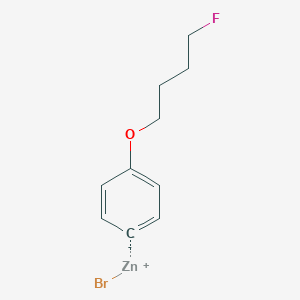
4-(4-Fluorobutoxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the zinc atom makes it a valuable reagent for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
Méthodes De Préparation
The synthesis of 4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE typically involves the reaction of 4-(4-fluorobutoxy)phenyl bromide with a zinc reagent in the presence of THF. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the zinc reagent. The process can be summarized as follows:
Starting Materials: 4-(4-fluorobutoxy)phenyl bromide and zinc dust or zinc chloride.
Reaction Conditions: The reaction is carried out in THF under an inert atmosphere.
Procedure: The 4-(4-fluorobutoxy)phenyl bromide is added to a suspension of zinc dust or zinc chloride in THF. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial production methods for this compound would involve scaling up the laboratory procedure, ensuring proper handling of reagents, and maintaining stringent quality control to produce the compound in large quantities.
Analyse Des Réactions Chimiques
4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom facilitates the replacement of a leaving group in an organic molecule.
Coupling Reactions: It is commonly used in Negishi coupling reactions, where it reacts with organic halides to form carbon-carbon bonds.
Addition Reactions: The compound can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Common reagents and conditions used in these reactions include palladium or nickel catalysts for coupling reactions and various solvents like THF or diethyl ether. The major products formed from these reactions depend on the specific substrates and conditions used but often include complex organic molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE has several scientific research applications:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Medicinal Chemistry: It is employed in the synthesis of potential drug candidates, particularly those requiring the formation of carbon-carbon bonds.
Biological Research: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new biotechnologies.
Mécanisme D'action
The mechanism of action of 4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE involves the transfer of the phenylzinc moiety to an electrophilic substrate. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate and forming a new carbon-carbon bond. This process is facilitated by the solvent (THF) and any catalysts present in the reaction mixture. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE include other organozinc reagents, such as:
4-(4-FLUOROBUTOXY)PHENYLMAGNESIUM BROMIDE: Another organometallic compound used in similar types of reactions but with magnesium instead of zinc.
2-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE: A structural isomer with the fluorobutoxy group in a different position on the phenyl ring.
4-ETHOXY-4-OXOBUTYLZINC BROMIDE: A related compound with an ethoxy group instead of a fluorobutoxy group.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions, making it valuable for certain synthetic applications.
Propriétés
Formule moléculaire |
C10H12BrFOZn |
|---|---|
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
bromozinc(1+);4-fluorobutoxybenzene |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c11-8-4-5-9-12-10-6-2-1-3-7-10;;/h2-3,6-7H,4-5,8-9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
QFTRXJODNSGFDZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=[C-]1)OCCCCF.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


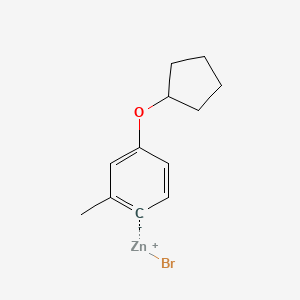
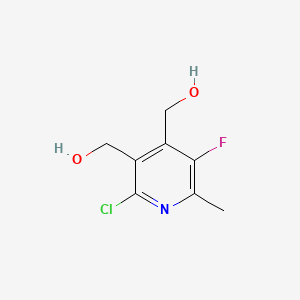
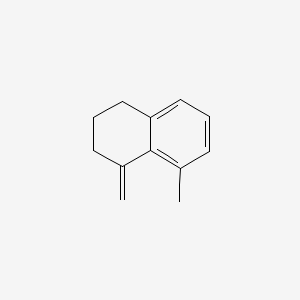
![(2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14887913.png)
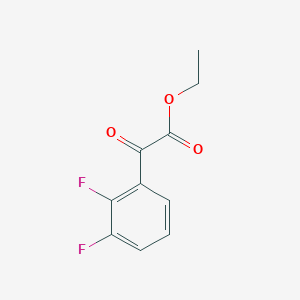
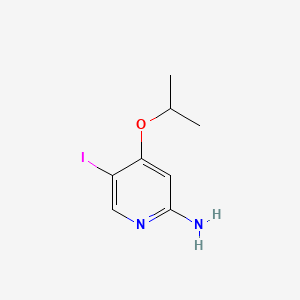

![2-Amino-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclohexadeca[b]furan-3-carbonitrile](/img/structure/B14887938.png)

![(3aR,6aS)-5-Benzyl-3-(3,4-dimethoxy-phenyl)-3a,6a-dihydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B14887951.png)


![5'-Bromo-4'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14887978.png)
![2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887990.png)
